
Diethyl 4-oxocyclohexane-1,1-dicarboxylate
Overview
Description
Diethyl 4-oxocyclohexane-1,1-dicarboxylate is an organic compound with the molecular formula C12H18O5. It is a diester derivative of cyclohexanone, characterized by the presence of two ethyl ester groups and a ketone functional group on the cyclohexane ring. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 4-oxocyclohexane-1,1-dicarboxylate can be synthesized through the esterification of 4-oxocyclohexane-1,1-dicarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or benzene, followed by purification through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-oxocyclohexane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products
Oxidation: 4-oxocyclohexane-1,1-dicarboxylic acid.
Reduction: Diethyl 4-hydroxycyclohexane-1,1-dicarboxylate.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : Diethyl 4-oxocyclohexane-1,1-dicarboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. Its reactivity allows for various transformations, including oxidation and reduction .
Biology
- Enzyme-Catalyzed Reactions : The compound is employed in studying enzyme-catalyzed reactions involving ester hydrolysis. Its structure facilitates interactions with enzymes that can lead to insights into biochemical pathways .
Medicine
- Drug Development : Research has investigated this compound as a potential building block for pharmaceuticals. Its structural features may enhance the efficacy of drug candidates targeting various diseases .
Industry
- Polymer Production : The compound is utilized in producing polymers and other chemical products. Its unique functional groups enable it to act as a precursor for various industrial applications .
Case Study 1: Anti-inflammatory Properties
In vitro studies have demonstrated that this compound exhibits anti-inflammatory effects. In a controlled experiment involving human fibroblast cells treated with lipopolysaccharides (LPS) to induce inflammation, the compound showed a dose-dependent decrease in interleukin-6 (IL-6) production. This suggests its potential as an anti-inflammatory agent .
Case Study 2: Antioxidant Activity
Research indicates that this compound possesses antioxidant properties, contributing to its therapeutic effects. The ability to scavenge free radicals may help mitigate oxidative stress within cells .
Mechanism of Action
The mechanism of action of diethyl 4-oxocyclohexane-1,1-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which may then participate in further biochemical reactions. The ketone group can also interact with nucleophiles, leading to the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 4-hydroxycyclohexane-1,1-dicarboxylate
- Diethyl 4-aminocyclohexane-1,1-dicarboxylate
- Diethyl 4-methylcyclohexane-1,1-dicarboxylate
Uniqueness
Diethyl 4-oxocyclohexane-1,1-dicarboxylate is unique due to the presence of both ester and ketone functional groups on the cyclohexane ring. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in synthetic chemistry .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing diethyl 4-oxocyclohexane-1,1-dicarboxylate and its derivatives?
- Answer: Common routes include transition-metal-catalyzed cycloadditions and ring-closing metathesis. For example, iron-catalyzed [2+2] cycloadditions can generate cyclobutane derivatives, while Ru-based catalysts (e.g., Ru-4g) enable efficient ring-closing metathesis to form cyclohexane scaffolds . A typical procedure involves heating the substrate with the catalyst (e.g., 5 mol% Ru-4g at 110°C for 4 hours), followed by termination with ethyl vinyl ether (EVE) and product isolation via chromatography .
Q. How is the structural conformation of this compound determined?
- Answer: X-ray crystallography is the gold standard for elucidating conformation. Studies on analogous compounds (e.g., di-tert-butyl 4-oxocyclohexane-1,1-dicarboxylate) reveal a flattened chair conformation for the cyclohexanone ring, with endocyclic torsion angles ranging between 39.7° and 58.0° . NMR spectroscopy (e.g., 2D ROESY) complements this by confirming stereochemistry through spatial correlations between protons .
Q. What analytical techniques are critical for characterizing this compound?
- Answer:
- NMR Spectroscopy: - and -NMR identify substituent patterns (e.g., ethyl ester groups at δ ~4.10 ppm and cyclohexanone carbonyls at δ ~170 ppm) .
- HRMS: High-resolution mass spectrometry validates molecular formulas (e.g., observed [M+Na] at m/z 277.1421 vs. calculated 277.1416) .
- X-ray Diffraction: Resolves bond lengths, angles, and ring puckering .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence reactivity in catalytic transformations?
- Answer: Substituents on the cyclohexane ring modulate reactivity. For instance, methyl groups at the 4-position enhance steric hindrance, affecting regioselectivity in cycloadditions. Electron-withdrawing groups (e.g., oxo) increase electrophilicity, facilitating nucleophilic attacks. Comparative studies of diethyl 3-methylcyclopentene-1,1-dicarboxylate vs. unsubstituted analogs show yield variations (83–92%) under identical Ru-catalyzed conditions .
Q. What mechanistic insights explain stereochemical outcomes in its synthesis?
- Answer: Stereochemistry arises from catalyst-controlled pathways. In iron-catalyzed [2+2] cycloadditions, the ligand environment dictates endo/exo selectivity. For Ru-catalyzed metathesis, the chelated intermediate’s geometry enforces specific transition states, as evidenced by ROESY correlations in diastereomeric products . Computational modeling (DFT) can further predict preferred pathways .
Q. How is this compound utilized as a precursor in heterocyclic synthesis?
- Answer: The 4-oxo group and ester moieties enable diverse functionalization. For example:
Properties
IUPAC Name |
diethyl 4-oxocyclohexane-1,1-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O5/c1-3-16-10(14)12(11(15)17-4-2)7-5-9(13)6-8-12/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAVCKWOYPPSEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC(=O)CC1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379798 | |
Record name | diethyl 4-oxocyclohexane-1,1-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55704-60-4 | |
Record name | diethyl 4-oxocyclohexane-1,1-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-diethyl 4-oxocyclohexane-1,1-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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